BenchChemオンラインストアへようこそ!

CGI 560

Kinase inhibition Reversible binding Target engagement

CGI 560 (CAS 845269-74-1) is a reversible BTK inhibitor distinct from irreversible agents like ibrutinib. Its reversible binding enables unique washout experiments to study acute BTK signaling kinetics. With >10-fold selectivity over 16 kinases, it provides cleaner phenotypic readouts. An essential chemical probe for precise, context-specific BTK research where temporal control and target attribution are critical.

Molecular Formula C29H27N5O
Molecular Weight 461.6 g/mol
Cat. No. B1684439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGI 560
SynonymsCGI560;  CGI560;  CGI 560
Molecular FormulaC29H27N5O
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CN=C4C(=N3)NC5=CC=CC=C5
InChIInChI=1S/C29H27N5O/c1-29(2,3)22-14-12-20(13-15-22)28(35)32-24-11-7-8-21(18-24)25-19-34-17-16-30-27(34)26(33-25)31-23-9-5-4-6-10-23/h4-19H,1-3H3,(H,31,33)(H,32,35)
InChIKeyIJMHHZDBRUGXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGI 560 BTK Inhibitor: Chemical Identity and Baseline Characteristics for Procurement


CGI 560 (CAS: 845269-74-1) is a synthetic organic small molecule that functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [1]. It is a benzamide derivative with the IUPAC name 4-(tert-butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide . The compound is characterized as a reversible BTK inhibitor and was developed preclinically for potential utility in inflammatory diseases and B cell malignancies [2]. Key physicochemical properties include a molecular weight of 461.22 g/mol, a topological polar surface area of 71.32 Ų, and a calculated XLogP of 7.58 [1].

Why Generic BTK Inhibitors Cannot Simply Substitute for CGI 560


CGI 560 is a reversible BTK inhibitor, a mechanism of action that fundamentally differentiates it from the clinically dominant irreversible covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib [1]. The reversible binding kinetics of CGI 560 dictate a distinct pharmacodynamic profile that cannot be replicated by covalent inhibitors, directly impacting experimental outcomes related to target engagement duration and washout studies [2]. Furthermore, CGI 560 exhibits a specific selectivity profile, demonstrating >10-fold selectivity over a panel of 16 kinases [3]. This selectivity fingerprint is not universal across the BTK inhibitor class and is critical for experiments designed to isolate BTK-dependent signaling pathways. Therefore, simple substitution with a more potent or clinically advanced BTK inhibitor will not preserve the specific biochemical and cellular context for which CGI 560 was optimized as a chemical probe, potentially leading to misleading conclusions in preclinical research.

CGI 560: A Quantitative Evidence Guide for Differential Scientific Selection


CGI 560 as a Reversible BTK Inhibitor: Direct Comparison to Irreversible Inhibitors

CGI 560 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), which stands in contrast to the majority of clinically advanced BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, which are irreversible covalent binders [1]. The mechanism of inhibition for CGI 560 is classified as 'reversible' in authoritative pharmacological databases [2]. This mechanistic distinction is crucial; reversible inhibitors allow for washout and recovery of BTK activity in cellular assays, whereas irreversible inhibitors permanently inactivate the target kinase for the lifespan of the protein. This property makes CGI 560 a superior chemical probe for studying the acute and transient roles of BTK in signaling pathways, as opposed to the sustained, long-term suppression induced by covalent inhibitors.

Kinase inhibition Reversible binding Target engagement

CGI 560 Selectivity Profile: >10-Fold Selectivity Over a Panel of 16 Kinases

CGI 560 demonstrates a defined selectivity profile, exhibiting greater than 10-fold selectivity for Bruton's tyrosine kinase (BTK) over a panel of 16 other kinases [1]. This quantitative selectivity benchmark is a key differentiator from early-generation, less selective BTK inhibitors. In contrast, its successor compound, CGI-1746, was developed with improved potency (IC50 of 1.9 nM) and selectivity, but CGI 560 represents an important intermediate chemical probe with a distinct and well-characterized selectivity window [2]. This level of selectivity is critical for attributing observed biological effects specifically to BTK inhibition, minimizing confounding off-target activity that can plague studies using less selective compounds like LFM-A13 (BTK IC50 = 17.2 μM) [3].

Kinase profiling Selectivity Chemical probe

CGI 560 BTK Inhibition Potency: IC50 of 400 nM in Enzymology Assays

CGI 560 inhibits Bruton's tyrosine kinase (BTK) with an IC50 value of 400 nM in enzymology assays . This potency is modest when compared to the first-in-class inhibitor ibrutinib, which exhibits a sub-nanomolar IC50 of 0.5 nM against BTK [1]. However, this intermediate potency is an intentional feature of the CGI 560 chemical probe. It is more potent than earlier, less selective inhibitors like LFM-A13 (IC50 = 17.2 μM) [2], yet its modest activity allows for more nuanced dose-response studies where complete target saturation may not be desirable. This positions CGI 560 as a valuable tool for investigating the threshold of BTK inhibition required to elicit specific biological responses, in contrast to the complete and sustained inhibition provided by highly potent covalent inhibitors.

IC50 Enzymology BTK inhibition

CGI 560 Chemical Structure and Physicochemical Properties for Probe Development

CGI 560 possesses a specific chemical structure and defined physicochemical properties that served as a critical starting point for the development of improved BTK inhibitors. Its molecular weight is 461.22 g/mol, with a topological polar surface area of 71.32 Ų and a calculated XLogP of 7.58 [1]. These properties were refined through hit-to-lead chemistry to yield CGI-1746, a more potent (IC50 = 1.9 nM) and selective BTK inhibitor [2]. For researchers studying the evolution of BTK inhibitor pharmacology or conducting structure-activity relationship (SAR) studies, CGI 560 represents an essential intermediate compound. Its physicochemical profile provides a baseline for understanding how subsequent structural modifications led to enhanced potency and selectivity, making it a necessary reference tool for comprehensive SAR analysis in the BTK inhibitor series.

Chemical probe Structure-activity relationship Lead optimization

CGI 560: Best Research and Industrial Application Scenarios


Dissecting Transient BTK Signaling Dynamics with a Reversible Inhibitor

Researchers studying the acute and reversible activation of BTK-dependent signaling pathways can utilize CGI 560 as a chemical probe. Unlike irreversible covalent inhibitors, the reversible binding of CGI 560 allows for washout experiments to assess the recovery kinetics of BTK activity and downstream signaling events [1]. This application is critical for understanding the temporal dynamics of B-cell receptor signaling and the threshold of BTK inhibition required for modulating cellular responses.

Validating BTK-Specific Phenotypes with a Defined Selectivity Profile

In studies where attribution of a biological phenotype to BTK inhibition is paramount, CGI 560 offers a well-characterized selectivity window (>10-fold over 16 kinases) [2]. This property makes it a superior control compound compared to less selective BTK inhibitors, reducing the likelihood of confounding results due to off-target kinase inhibition. It is particularly useful in complex cellular systems like primary immune cells, where off-target activity can significantly skew results.

Conducting Graded BTK Inhibition Studies in Preclinical Disease Models

CGI 560's intermediate potency (IC50 = 400 nM) is an asset for experiments requiring partial or graded inhibition of BTK, rather than complete target saturation. This allows researchers to model a 'therapeutic window' and investigate the minimal level of BTK inhibition necessary to achieve a desired biological effect in cellular or in vivo models of autoimmune diseases, such as rheumatoid arthritis [3]. This is in contrast to using highly potent inhibitors like ibrutinib, which achieve near-complete target occupancy at low concentrations.

Reference Standard for Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

CGI 560 serves as a foundational reference compound in the SAR study of BTK inhibitors. Its defined chemical structure and physicochemical properties [4] represent a key intermediate in the optimization path that led to more advanced inhibitors like CGI-1746. Medicinal chemists and pharmacologists can use CGI 560 as a benchmark to evaluate how structural modifications impact potency, selectivity, and overall drug-like properties in this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGI 560

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.